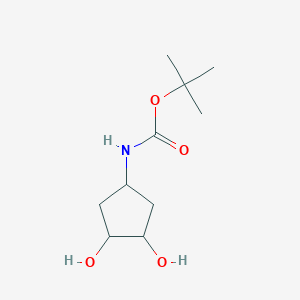
tert-Butyl N-(3,4-dihydroxycyclopentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3,4-dihydroxycyclopentyl)carbamate: is a chemical compound with the molecular formula C10H19NO4 and a molecular weight of 217.27 g/mol . It is characterized by the presence of a tert-butyl carbamate group attached to a cyclopentane ring with two hydroxyl groups at the 3 and 4 positions. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3,4-dihydroxycyclopentyl)carbamate typically involves the protection of the amine group of 3-amino-1-propanol with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3,4-dihydroxycyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or esters .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-(3,4-dihydroxycyclopentyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s dihydroxycyclopentyl moiety is of interest in biological studies, particularly in the design of enzyme inhibitors and other bioactive molecules. Its ability to interact with biological targets makes it a useful tool in drug discovery and development .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its structural features allow it to be modified into derivatives with potential pharmacological activities .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl N-(3,4-dihydroxycyclopentyl)carbamate involves its interaction with specific molecular targets. The hydroxyl groups on the cyclopentane ring can form hydrogen bonds with target molecules, influencing their activity. The carbamate group can also participate in covalent bonding, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
Comparison: tert-Butyl N-(3,4-dihydroxycyclopentyl)carbamate is unique due to the presence of two hydroxyl groups on the cyclopentane ring, which provides distinct reactivity and interaction capabilities. In contrast, similar compounds may have different ring structures or functional groups, leading to variations in their chemical behavior and applications .
Properties
Molecular Formula |
C10H19NO4 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl N-(3,4-dihydroxycyclopentyl)carbamate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-6-4-7(12)8(13)5-6/h6-8,12-13H,4-5H2,1-3H3,(H,11,14) |
InChI Key |
OUKPLRJCZUQNRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C(C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B11718830.png)
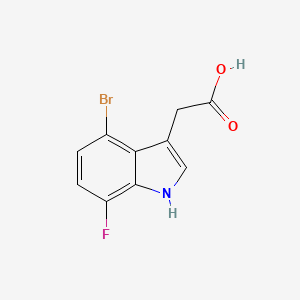
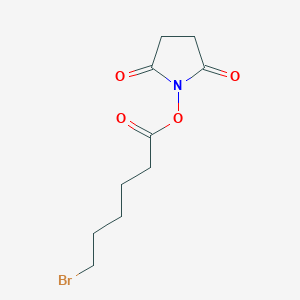
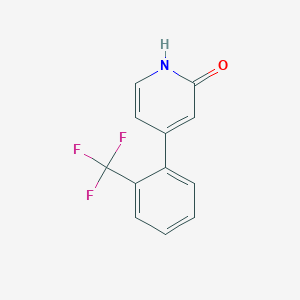
![(13R,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene](/img/structure/B11718852.png)
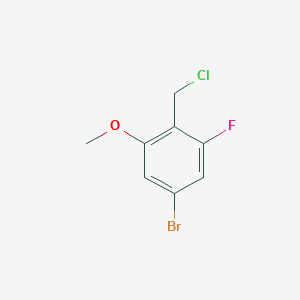
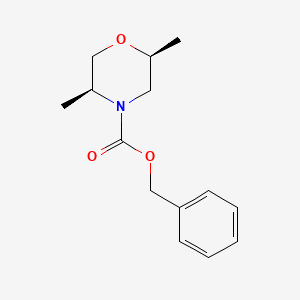
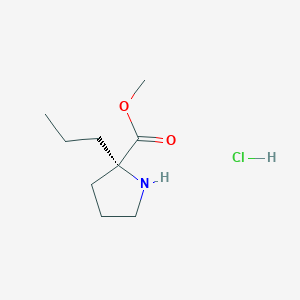
![Benzyl N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11718867.png)
![Ethanone, 1-[1,4-dihydro-1-(phenylmethyl)-3-pyridinyl]-](/img/structure/B11718876.png)
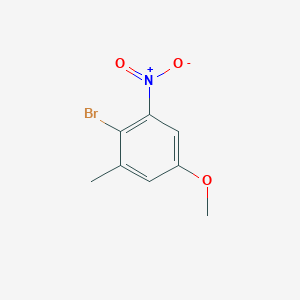
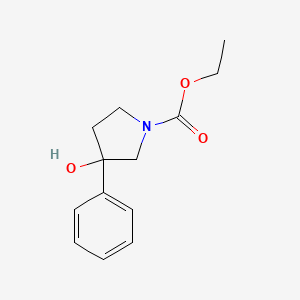
![6-Bromo-5,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11718908.png)
![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B11718917.png)
